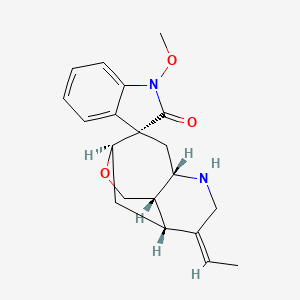

11-Hydroxyrankinidine

Beschreibung

Eigenschaften

Molekularformel |

C20H24N2O3 |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+/t13-,14-,16-,18+,20-/m0/s1 |

InChI-Schlüssel |

ZXRGGMATGWCUBP-MAXSUOQJSA-N |

Isomerische SMILES |

C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |

Kanonische SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of 11-Hydroxyrankinidine from Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 11-Hydroxyrankinidine, a humantenine-type indole (B1671886) alkaloid derived from the plant Gelsemium elegans. This document details plausible experimental protocols based on established methodologies for the extraction of alkaloids from this genus, presents key identifying data for the compound, and discusses the potential biological activities in the context of related compounds.

Introduction

Gelsemium elegans, a plant known for its potent toxicity, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids. These compounds have garnered significant interest from the scientific community for their potential therapeutic applications, including analgesic, anti-inflammatory, and cytotoxic properties. Among the diverse alkaloids isolated from this plant, this compound represents a notable humantenine-type derivative. Its discovery has contributed to the expanding chemical library of Gelsemium alkaloids and provides a basis for further investigation into its pharmacological potential.

Physicochemical Properties and Structure

This compound is an alkaloid characterized by a core indole structure common to many compounds found in Gelsemium elegans. Its specific physicochemical data, as reported in the literature, are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight | 356.42 g/mol |

| CAS Number | 122590-03-8 |

| Type of Alkaloid | Humantenine-type Indole Alkaloid |

Experimental Protocols

The following sections detail a comprehensive and plausible methodology for the isolation and characterization of this compound from Gelsemium elegans, based on established protocols for the extraction of alkaloids from this plant.

Plant Material Collection and Preparation

Fresh plant material of Gelsemium elegans (leaves and stems) is collected and authenticated by a plant taxonomist. The material is then washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material undergoes an acid-base extraction procedure to isolate the crude alkaloid fraction.

-

Maceration: The powdered plant material is macerated with 95% ethanol (B145695) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 2% sulfuric acid solution and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic components.

-

The acidic aqueous layer is then basified to a pH of 9-10 with sodium carbonate or ammonium (B1175870) hydroxide.

-

The basified solution is subsequently extracted with chloroform (B151607) or dichloromethane (B109758) to yield the crude total alkaloid fraction after solvent evaporation.

-

Chromatographic Isolation and Purification

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate and purify this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of chloroform and methanol, with increasing polarity (e.g., 100:1 to 1:1 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors to the target alkaloid are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase HPLC system (e.g., C18 column) with a mobile phase such as methanol-water or acetonitrile-water, often with a small percentage of a modifying agent like formic acid or triethylamine.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., hydroxyl, carbonyl, amine).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system within the molecule.

Biological Activity

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of humantenine-type alkaloids from Gelsemium elegans has been reported to exhibit cytotoxic effects.

Cytotoxicity of Related Alkaloids

Studies on various humantenine-type alkaloids isolated from Gelsemium elegans have demonstrated moderate cytotoxicity against a range of human tumor cell lines. For instance, certain related compounds have shown IC₅₀ values in the micromolar range against cell lines such as those for lung, cervical, and breast cancer. This suggests that this compound may also possess cytotoxic properties, warranting further investigation.

Conclusion and Future Directions

This compound is a noteworthy member of the extensive family of alkaloids found in Gelsemium elegans. The established protocols for the isolation and characterization of alkaloids from this plant provide a solid foundation for obtaining this compound for further study. Given the demonstrated biological activities of related humantenine-type alkaloids, future research should focus on the comprehensive evaluation of this compound's pharmacological profile, including its cytotoxic, anti-inflammatory, and analgesic potential. Elucidating its mechanism of action and any associated signaling pathways will be crucial for determining its therapeutic relevance.

a new extraction artifact , gelsebamine (4), together with 12 known alkaloids, were isolated from the stems and leaves of Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and preliminary biological evaluation of a novel extraction artifact, gelsebamine (4), along with 12 known alkaloids from the stems and leaves of Gelsemium elegans. This document details the experimental protocols and quantitative data associated with these compounds, intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Gelsemium elegans, a plant of the Loganiaceae family, is a rich source of structurally diverse and biologically active indole (B1671886) alkaloids.[1][2] A study by Xu et al. (2006) reported the isolation and characterization of three new alkaloids, a new extraction artifact named gelsebamine (4), and twelve previously identified alkaloids from the stems and leaves of this plant.[1] The structures of the novel compounds were elucidated using advanced spectroscopic techniques.[1] Notably, gelsebamine (4) demonstrated selective cytotoxic activity against the A-549 human lung adenocarcinoma cell line, highlighting its potential for further investigation in cancer research.[1]

Isolated Alkaloids

A total of 16 alkaloids were isolated and identified from the stems and leaves of Gelsemium elegans. These include three new compounds, one new extraction artifact (gelsebamine), and twelve known alkaloids.

Table 1: New Alkaloids and Extraction Artifact Isolated from Gelsemium elegans

| Compound No. | Compound Name | Molecular Formula | Method of Structural Elucidation |

| 1 | Gelsebanine | C₃₀H₃₆N₂O₅ | HRESIMS, 1D & 2D NMR |

| 2 | 14α-Hydroxyelegansamine | - | 1D & 2D NMR |

| 3 | 14α-Hydroxygelsamydine | - | 1D & 2D NMR |

| 4 | Gelsebamine | - | 1D & 2D NMR |

Data summarized from Xu et al. (2006)[1]

Table 2: Known Alkaloids Isolated from Gelsemium elegans

| Compound Name |

| Anhydrovobasindiol |

| 14-Hydroxygelsenicine (humantenidine) |

| 19-(Z)-Akuammidine |

| Gelsenicine |

| Gelsemine |

| 19R-Hydroxydihydrogelsevirine |

| Gelsevirine |

| 16-epi-Voacarpine |

| N-Methoxyanhydrovobasindiol |

| Humantenine |

| Koumine |

| Sempervirine |

Data summarized from Xu et al. (2006)[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and cytotoxic evaluation of the alkaloids from Gelsemium elegans.

Plant Material

The stems and leaves of Gelsemium elegans were collected and air-dried before extraction.

Extraction and Isolation of Alkaloids

The extraction and isolation of alkaloids from Gelsemium elegans typically follow a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.

Protocol 1: General Extraction and Isolation of Alkaloids

-

Extraction: The air-dried and powdered stems and leaves of G. elegans (approximately 10 kg) are extracted exhaustively with 70% ethanol (B145695) (3 x 60 L) under reflux.[2] The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Acid-Base Extraction: The crude extract is suspended in water (3 L) and acidified to pH 3 with 20% H₂SO₄. This acidic solution is then extracted with ethyl acetate (B1210297) (EtOAc) to remove neutral components. The remaining aqueous layer is basified to pH 9 with Na₂CO₃ and then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.[2]

-

Chromatographic Separation: The crude alkaloid fraction is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH.[2] Further purification of the resulting fractions is achieved using preparative high-performance liquid chromatography (prep-HPLC) to yield the pure alkaloids.

Structural Elucidation

The structures of the isolated compounds, including gelsebamine, were determined by a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the atoms within the molecule.

Cytotoxicity Assay

The in vitro cytotoxic activity of the isolated compounds against the A-549 human lung adenocarcinoma cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Culture: A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (including gelsebamine) for a specified period (e.g., 24 or 48 hours).[3]

-

MTT Addition: Following incubation, MTT solution (10 µl of 10 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[3]

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

Results of Cytotoxic Activity

The newly isolated compounds were evaluated for their cytotoxic effects against four human tumor cell lines.

Table 3: Cytotoxic Activity of Gelsebamine (4)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A-549 | Human Lung Adenocarcinoma | Selectively Inhibited |

| P388 | Murine Leukemia | - |

| HL-60 | Human Promyelocytic Leukemia | - |

| BEL-7402 | Human Hepatocellular Carcinoma | - |

Data summarized from Xu et al. (2006)[1]

Gelsebamine (4) was found to selectively inhibit the growth of the A-549 human lung adenocarcinoma cell line, indicating a degree of specificity in its cytotoxic action.[1]

Conclusion

The stems and leaves of Gelsemium elegans are a valuable source of a diverse array of indole alkaloids. The isolation of the new extraction artifact, gelsebamine (4), and its selective cytotoxic activity against the A-549 human lung cancer cell line underscore the potential of this plant for the discovery of novel anticancer lead compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate and evaluate similar compounds from natural sources. Further studies are warranted to elucidate the mechanism of action of gelsebamine and to explore its potential as a therapeutic agent.

References

In-Depth Technical Guide: Spectroscopic Data of 11-Hydroxyrankinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a humantenine-type indole (B1671886) alkaloid isolated from Gelsemium elegans. As a member of the Gelsemium alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by this class of compounds. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, offering a foundational resource for its identification, characterization, and further investigation.

Due to the limited availability of the primary research article in publicly accessible databases, the complete experimental protocols and raw spectroscopic data from the original isolation and characterization of this compound could not be fully retrieved. The foundational study identifying this compound is:

-

Lin, L. Z., Cordell, G. A., Ni, C. Z., & Clardy, J. (1989). New humantenine-type alkaloids from Gelsemium elegans. Journal of natural products, 52(3), 588–594.

This guide compiles the available information and provides a structured framework for the spectroscopic analysis of this compound.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₂₀H₂₄N₂O₄

-

Molecular Weight: 356.42 g/mol

-

CAS Number: 122590-03-8

-

Alkaloid Type: Humantenine-type Indole Alkaloid

-

Natural Source: Gelsemium elegans

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unequivocal identification and structural elucidation of natural products. The following sections summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required for complete structural assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not available |

Note: The actual chemical shifts are highly dependent on the solvent used for analysis. The original publication should be consulted for the precise experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI-HRMS | [M+H]⁺ ≈ 357.1758 | Calculated for C₂₀H₂₅N₂O₄⁺ |

| Fragmentation data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~3200 | Medium | N-H stretch (amine) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (amide/lactone) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1200 | Medium-Strong | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings and conjugated systems.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| λmax (nm) | Solvent | Chromophore |

| Data not available | Indole/Oxindole moiety |

Experimental Protocols

Detailed experimental protocols are critical for the replication of scientific findings. The following are generalized procedures for the isolation and spectroscopic analysis of alkaloids like this compound.

Isolation and Purification

-

Extraction: The dried and powdered plant material of Gelsemium elegans is typically extracted with a solvent such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like dichloromethane (B109758) or chloroform.

-

Chromatography: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. These may include:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Preparative Thin-Layer Chromatography (pTLC): For the separation of minor components.

-

High-Performance Liquid Chromatography (HPLC): Often a final purification step to obtain the pure compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

-

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using various spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a structured overview of the spectroscopic data and analytical methodologies relevant to this compound. While the complete experimental data from the primary literature was not accessible for inclusion, this document serves as a valuable resource for researchers by outlining the key spectroscopic features and the logical workflow for the characterization of this and other similar natural products. For definitive quantitative data, it is imperative to consult the original 1989 publication by Lin et al. in the Journal of Natural Products. Further research into the spectroscopic properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

The Putative Biosynthetic Pathway of 11-Hydroxyrankinidine in Gelsemium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 11-Hydroxyrankinidine, a monoterpene indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium. While the complete pathway has not been fully elucidated through direct experimental validation of every step, this document synthesizes genomic, transcriptomic, and metabolomic data, along with biosynthetic knowledge from related pathways, to present a putative and evidence-based route to this complex molecule.

Introduction to Gelsemium Alkaloids

The genus Gelsemium is renowned for producing a diverse array of structurally complex and biologically active MIAs. These alkaloids are broadly classified into several types, including gelsedine, gelsemine, koumine, sarpagine, yohimbane, and humantenine-types. Rankinidine (B1678811) and its hydroxylated derivative, this compound, belong to the humantenine (B602792) class of oxindole (B195798) alkaloids. Understanding their biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value pharmaceutical compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for MIAs, strictosidine (B192452). The pathway can be divided into three main stages:

-

Formation of the Core Precursor, Strictosidine: This initial phase is well-characterized in many MIA-producing plants.

-

Post-Strictosidine Diversification to the Humantenine Skeleton: Following the formation of the strictosidine aglycone, a series of complex cyclizations and rearrangements occur to form the characteristic scaffold of humantenine-type alkaloids.

-

Late-Stage Oxidative Modifications: The final steps involve the conversion of the indole nucleus to an oxindole (formation of rankinidine) and a subsequent hydroxylation to yield this compound. These steps are believed to be catalyzed by cytochrome P450 monooxygenases.

The proposed pathway is illustrated in the diagram below.

Caption: Putative Biosynthetic Pathway of this compound.

Key Enzymes in the Pathway:

-

STR (Strictosidine Synthase): Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.

-

SGD (Strictosidine Glucosidase): Hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.

-

CYP450 (Cytochrome P450 Monooxygenases): A superfamily of enzymes believed to be responsible for the key late-stage modifications, including the oxidative rearrangement to form the oxindole scaffold of rankinidine and the subsequent hydroxylation.

-

R11H (Rankinidine 11-Hydroxylase): A putative, uncharacterized cytochrome P450 responsible for the final hydroxylation step. Evidence for this enzyme comes from genomic data and conserved gene clusters related to C-11 modification of humantenine-type alkaloids in Gelsemium sempervirens.[1][2]

Quantitative Data Summary

Direct kinetic data for the enzymes specifically in the this compound pathway are largely unavailable. However, quantitative analyses of alkaloid content in Gelsemium species provide valuable context. The table below summarizes representative data on the abundance of major alkaloids in Gelsemium elegans.

| Compound | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| Koumine | Mature Roots | ~249.2 | HPLC-UV | [3] |

| Koumine | Mature Leaves | ~272.0 | HPLC-UV | [3] |

| Koumine | Mature Stems | ~149.1 | HPLC-UV | [3] |

| Gelsemine | Various | Variable, generally lower than koumine | HPLC-UV | [3][4] |

| Gelsenicine | Various | Variable, generally lower than koumine | HPLC-UV | [3][4] |

Note: Data for this compound and rankinidine are not available in this format due to their lower abundance.

Experimental Protocols

The elucidation of MIA biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthesis Genes via Transcriptome Analysis

This protocol outlines a typical workflow for identifying candidate genes, such as cytochrome P450s, involved in alkaloid biosynthesis.

Caption: Workflow for Biosynthetic Gene Discovery.

Methodology:

-

Plant Material and RNA Extraction: Collect tissues from Gelsemium plants known to produce the target alkaloids (e.g., roots, where many MIA biosynthesis genes are expressed).[1] Immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Library Preparation and Sequencing: Prepare mRNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput platform like the Illumina NovaSeq.

-

Bioinformatic Analysis: Perform quality control on the raw sequencing reads. Assemble the transcriptome de novo or map reads to a reference genome if available.[5] Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Identify differentially expressed genes (DEGs) between tissues with varying alkaloid profiles.

-

Candidate Gene Selection: Identify transcripts annotated as enzymes likely to be involved in the pathway, such as cytochrome P450s, methyltransferases, and oxidoreductases. Prioritize candidates that show co-expression with known MIA biosynthetic genes (e.g., STR).

Functional Characterization of a Candidate Cytochrome P450

This protocol describes how to express a candidate CYP450 gene in a heterologous host and test its enzymatic activity.

Methodology:

-

Cloning and Heterologous Expression: Amplify the full-length coding sequence of the candidate CYP450 gene from Gelsemium cDNA. Clone the gene into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.[6][7][8] Co-express the plant CYP450 with a compatible cytochrome P450 reductase (CPR), which is essential for its activity.[7]

-

Microsome Isolation: Grow the recombinant yeast or bacterial culture and induce protein expression. Harvest the cells and lyse them. Isolate the microsomal fraction, which contains the membrane-bound CYP450 and CPR, by differential centrifugation.

-

In Vitro Enzyme Assay: Set up the enzyme reaction in a buffered solution containing the isolated microsomes, a potential substrate (e.g., rankinidine to test for 11-hydroxylation), and an NADPH-regenerating system.[9][10] Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of the expected product (e.g., this compound).[11] Compare the retention time and mass spectrum with an authentic standard if available.

Metabolite Profiling of Gelsemium Alkaloids

This protocol outlines a general method for the extraction and analysis of alkaloids from plant tissue.

Methodology:

-

Extraction: Lyophilize and grind plant tissue to a fine powder. Extract the alkaloids using an acidified methanol (B129727) solution with sonication. Centrifuge the mixture and collect the supernatant. Repeat the extraction process.

-

Sample Preparation: Combine the supernatants and evaporate the solvent under reduced pressure. Resuspend the dried extract in a suitable solvent for LC-MS analysis.[12]

-

LC-MS/MS Analysis: Separate the alkaloids using a reverse-phase C18 column on an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4] Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. Detect and identify the alkaloids using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.[13] Identification is based on accurate mass, fragmentation patterns, and comparison with known standards or databases.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gelsemium is a complex process that is beginning to be understood through modern 'omics' approaches. The putative pathway presented here, starting from strictosidine and involving late-stage modifications by cytochrome P450 enzymes, provides a solid framework for further investigation. The immediate future of research in this area will involve the definitive identification and characterization of the specific CYP450s responsible for oxindole formation and C-11 hydroxylation. The successful reconstitution of the entire pathway in a heterologous host, such as yeast, will be the ultimate validation and will pave the way for the sustainable production of these valuable alkaloids and their derivatives for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial expression of alkaloid biosynthetic enzymes for characterization of their properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 13. Analysis of alkaloids in Gelsemium elegans Benth using an online heart-cutting + comprehensive RPLC×RPLC system tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Hydroxyrankinidine: A Technical Overview of its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a naturally occurring monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type class.[1][2] Its primary known natural source is the plant Gelsemium elegans, a highly toxic plant that is also used in traditional Chinese medicine.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and analytical methodologies for this compound, intended to support research and drug development efforts.

Natural Sources and Abundance

Research indicates that the roots, stems, and leaves of Gelsemium elegans have distinct alkaloid compositions, with the roots generally containing a higher content of most alkaloids compared to the stems and leaves.[4] While specific concentrations for this compound are not provided, the quantitative analysis of major alkaloids such as gelsemine, koumine, and gelsenicine has been performed, revealing significant variations in their content depending on the plant part and origin.[4] It is important to note that this compound is considered a minor alkaloid in comparison to these major constituents.

Table 1: Quantitative Data of Major Alkaloids in Gelsemium elegans

| Alkaloid | Plant Part | Concentration Range | Analytical Method | Reference |

| Gelsemine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |

| Koumine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |

| Gelsenicine | Roots, Stems, Leaves | Variable | HPLC-UV | [4] |

Note: The concentration of this compound is not specified in the cited literature.

Experimental Protocols: Isolation and Quantification

A specific, detailed experimental protocol for the isolation and quantification of this compound is not explicitly described in the available literature. However, general methodologies for the separation and analysis of alkaloids from Gelsemium elegans have been well-documented and can be adapted for the targeted analysis of this compound. These methods typically involve extraction, followed by chromatographic separation and detection.

General Extraction and Isolation Workflow

The following represents a generalized workflow for the extraction and isolation of alkaloids from Gelsemium elegans, which would be applicable for obtaining this compound.

Caption: General workflow for the extraction, purification, and analysis of alkaloids from Gelsemium elegans.

Key Methodologies

-

Extraction: Powdered plant material is typically extracted with an organic solvent such as ethanol or methanol.

-

Purification: The crude extract is often subjected to acid-base partitioning to separate the alkaloids from other plant constituents. Further purification is achieved through various chromatographic techniques, including:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Counter-Current Chromatography (CCC): A liquid-liquid separation technique that has been successfully used for the preparative separation of alkaloids from Gelsemium elegans.

-

-

Analysis and Quantification:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques used for the separation and quantification of individual alkaloids. A reversed-phase C18 column is commonly employed.

-

Mass Spectrometry (MS): UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the sensitive and specific detection and quantification of alkaloids, including this compound, in complex mixtures.[5][6][7]

-

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. As a member of the humantenine-type alkaloids, its pharmacological effects are an area of active research. The broader class of indole alkaloids from Gelsemium elegans is known to possess a range of biological activities. Further investigation is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Biosynthetic Pathway Context

This compound, as a monoterpenoid indole alkaloid, is biosynthesized from tryptophan and secologanin, which are precursors to the central intermediate strictosidine. The following diagram illustrates the general biosynthetic origin of complex indole alkaloids.

Caption: Simplified biosynthetic origin of this compound from primary precursors.

Conclusion

This compound is a constituent of Gelsemium elegans with potential for further scientific investigation. While specific quantitative data and detailed experimental protocols for this particular alkaloid are currently limited, the established methodologies for the analysis of Gelsemium alkaloids provide a solid foundation for future research. Further studies are needed to determine its precise abundance in different plant parts, refine isolation and quantification protocols, and elucidate its pharmacological mechanisms and signaling pathways. This knowledge will be crucial for unlocking its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 11-Hydroxyrankinidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a naturally occurring, complex indole (B1671886) alkaloid of the humantenine (B602792) type, first isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside an exploration of the broader biological activities associated with alkaloids from its source organism. While specific quantitative biological data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and drug discovery efforts.

Introduction

Gelsemium elegans, a plant known for its potent toxicity, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties. This compound stands as one of the unique alkaloids isolated from this plant, and understanding its distinct characteristics is crucial for exploring its pharmacological potential.

Physical and Chemical Properties

Limited experimental data is available for some of the physical properties of this compound. The following table summarizes the currently known information. Further experimental determination of properties such as melting point, boiling point, and pKa is essential for a complete physicochemical profile.

| Property | Value | Source |

| CAS Number | 122590-03-8 | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 356.4 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| pKa | Not Reported |

Biological Activity and Potential Therapeutic Areas

Cytotoxic Activity

Alkaloids isolated from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines.[3] For instance, other humantenine-type alkaloids have shown moderate cytotoxicity.[4][5] This suggests that this compound could be a candidate for investigation as an anti-cancer agent.

Anti-inflammatory Activity

The total alkaloid extract of Gelsemium elegans has been shown to possess anti-inflammatory properties.[6][7] The mechanisms of action for many alkaloids involve the modulation of inflammatory pathways. Given its origin, this compound may contribute to these effects and warrants further investigation for its potential as an anti-inflammatory compound.

Analgesic Activity

Several alkaloids from Gelsemium elegans have been investigated for their analgesic properties.[6][7] The traditional use of the plant for pain relief further supports the potential of its constituent alkaloids in this therapeutic area. The structural characteristics of this compound make it a compound of interest for screening in pain models.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general mechanisms of action for some Gelsemium alkaloids involve interactions with neurotransmitter receptors, such as glycine (B1666218) and GABA receptors. Future research should aim to elucidate the specific molecular targets and signaling cascades affected by this compound to understand its potential therapeutic and toxicological effects.

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not extensively described in publicly accessible literature. However, based on general methods for the study of Gelsemium alkaloids, the following outlines a logical workflow for future research.

Isolation and Purification of this compound

The initial isolation of this compound was reported from the whole plant of Gelsemium elegans. A general workflow for the isolation of humantenine-type alkaloids would typically involve the following steps:

Characterization

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

In Vitro Biological Assays

To determine the biological activity of this compound, a series of in vitro assays would be necessary. The following diagram illustrates a potential screening workflow.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with potential for further pharmacological investigation. While current knowledge is limited, its origin from Gelsemium elegans, a plant with a rich history in traditional medicine and a source of other bioactive alkaloids, provides a strong rationale for continued research.

Future efforts should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility in various solvents.

-

Quantitative Biological Evaluation: Systematic screening of this compound in a panel of cytotoxicity, anti-inflammatory, and analgesic assays to determine its potency and efficacy.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Following promising in vitro results, evaluation of the compound's activity and safety profile in animal models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound, a compound that holds promise for the development of novel therapeutics.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. biocrick.com [biocrick.com]

- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

Preliminary Biological Activity of 11-Hydroxyrankinidine: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the currently available information regarding the preliminary biological activity of the natural product 11-Hydroxyrankinidine . Despite a comprehensive search of scientific literature, specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for this compound remain unavailable in publicly accessible resources. The primary literature identifying this compound does not appear to contain preliminary bioactivity data.

However, this compound is classified as a humantenine-type monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2][3] Alkaloids from this plant, and specifically the humantenine (B602792) class, are noted for their potential cytotoxic and other pharmacological effects.[1][4][5][6] This guide, therefore, provides an overview of the biological activities of closely related humantenine-type alkaloids from Gelsemium elegans to offer a contextual understanding for researchers interested in this compound.

Contextual Biological Activity: Humantenine-Type Alkaloids from Gelsemium elegans

Research into the constituents of Gelsemium elegans has revealed that various alkaloids, including those structurally related to this compound, exhibit cytotoxic properties against a range of cancer cell lines.[4][5] While specific data for this compound is absent, the general bioactivity of this class of compounds suggests a potential for further investigation.

Table 1: Cytotoxic Activity of Selected Alkaloids from Gelsemium elegans

| Compound | Cell Line | Activity Metric | Value | Reference |

| Gelsebamine | A-549 (Human lung adenocarcinoma) | IC50 | 6.34 x 10⁻⁷ M | [5] |

| Gelsebamine | P388 (Murine leukemia) | IC50 | > 1.0 x 10⁻⁵ M | [5] |

| Gelsebamine | HL-60 (Human leukemia) | IC50 | > 1.0 x 10⁻⁵ M | [5] |

| Gelsebamine | BEL-7402 (Human hepatocellular carcinoma) | IC50 | > 1.0 x 10⁻⁵ M | [5] |

Note: The data presented is for Gelsebamine, another alkaloid from G. elegans, and is provided for contextual purposes only. No such data is currently available for this compound.

Experimental Protocols of Related Compound Analysis

The methodologies employed in the assessment of related alkaloids from Gelsemium elegans provide a framework for potential future studies on this compound.

Cytotoxicity Assays

The cytotoxic activity of gelsebamine was evaluated using established cell viability assays.[5]

-

For P388 and HL-60 cell lines: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

-

For A-549 and BEL-7402 cell lines: The SRB (sulforhodamine B) assay was employed. This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a microplate. The amount of bound dye is proportional to the cell mass.

Potential Mechanisms and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of alkaloids from Gelsemium elegans is known to exert a range of biological effects, including anti-tumor, analgesic, and anti-inflammatory activities.[1][4][5][6] The mechanisms underlying these effects are diverse and often compound-specific. For instance, some alkaloids from this plant have been shown to induce apoptosis in cancer cells.[4]

To illustrate a general experimental workflow for the isolation and initial screening of such alkaloids, the following diagram is provided.

Caption: A generalized workflow for the isolation and bioactivity screening of alkaloids from Gelsemium elegans.

Conclusion

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

The Toxicological Profile of Gelsemium Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of Gelsemium alkaloids, a class of potent indole (B1671886) alkaloids derived from plants of the Gelsemium genus. Despite their traditional medicinal uses, these compounds exhibit a narrow therapeutic index, with therapeutic doses closely bordering toxic levels.[1][2] Understanding their toxicological properties is therefore critical for safe and effective drug development. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visually represents the primary signaling pathways implicated in their toxicity.

Quantitative Toxicological Data

The toxicity of Gelsemium alkaloids varies significantly between different compounds, with gelsenicine (also known as humantenmine) being the most potent.[1] The primary route of poisoning is oral administration, leading to a range of symptoms affecting the nervous, digestive, and respiratory systems.[1]

Acute Toxicity Data (LD50)

The following table summarizes the available median lethal dose (LD50) values for various Gelsemium alkaloids and total alkaloid extracts across different animal models and routes of administration.

| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Total Alkaloids of G. elegans | Mice | Oral | 15 | [1][3] |

| Mice | Intraperitoneal | 4 | [1][3] | |

| Gelsemine | Mice | Intraperitoneal | 56 | [4][5] |

| Mice | Intravenous | 0.1 - 0.12 (LDLo) | [4] | |

| Rabbits | Intravenous | 0.05 - 0.06 (LDLo) | [4] | |

| Dogs | Intravenous | 0.5 - 1.0 (LDLo) | [4] | |

| Frogs | Subcutaneous | 20 - 30 (LDLo) | [4] | |

| Koumine | Mice | Intraperitoneal | ~100 | [6][5] |

| Rats | Oral | 300 | ||

| Gelsenicine (Humantenmine) | Mice | Intraperitoneal | ~0.2 | [6] |

| Mice | Intraperitoneal | 0.128 | ||

| Rat | Intraperitoneal | 0.26 | [5] | |

| Rat | Intravenous | 0.15 | [5] | |

| Gelsemicine | Rat | Intraperitoneal | ~0.2 | [6] |

| Humantenirine | Mice (female) | Not specified | 0.071 | [7] |

| Mice (male) | Not specified | 0.149 | [7] |

LDLo (Lowest Lethal Dose) is the lowest dose reported to have caused death.

In Vitro and Cellular Toxicity

| Alkaloid | Cell Line/System | Effect | IC50/Concentration | Reference |

| Koumine | α1 Glycine (B1666218) Receptors | Inhibition | 31.5 ± 1.7 µM | [8] |

| MCF-7 (human breast cancer) | Proliferation Inhibition | 124 µg/mL (at 72h) | [9] | |

| Gelsevirine | α1 Glycine Receptors | Inhibition | 40.6 ± 8.2 µM | [8] |

| Gelsedine | Not specified | Analgesia (EC50) vs. Toxicity (LD50) | EC50 << LD50 (100-200 µg/kg) | [3] |

| Koumine & Gelsemine | Lethal Plasma Concentrations (Human) | - | 25-50 µg/mL (Koumine), 13-30 µg/mL (Gelsemine) | [8] |

Experimental Protocols

This section details the methodologies employed in key toxicological and pharmacological studies of Gelsemium alkaloids.

In Vivo Acute Toxicity Studies

-

Animal Models: Studies have utilized various animal models, including mice, rats, rabbits, dogs, and frogs, to determine the lethal doses of Gelsemium alkaloids.[4][5][9]

-

Administration: The alkaloids were administered through different routes, including oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection, to assess route-dependent toxicity.[1][6][4][5]

-

Observation: Following administration, animals were observed for clinical signs of toxicity, such as reduced activity, slowed breathing, convulsions, and respiratory depression, leading to death.[1][3][10] The dose at which 50% of the animals died was determined as the LD50.

Neurotoxicity and Mechanistic Studies

-

Electrophysiological Recordings: To investigate the effects on ion channels, electrophysiological techniques were used on cells expressing specific receptor subunits (e.g., α1, α2, and α3 GlyRs and GABA-A Rs).[8] Currents were evoked using agonists like glycine, and the inhibitory effects of the alkaloids were measured to determine IC50 values.[8]

-

Cell-Based Assays: Human neuroblastoma cell lines (e.g., SH-SY5Y) and other cancer cell lines (e.g., MCF-7) have been used to study the cellular mechanisms of toxicity and anti-tumor effects.[9][11] These studies often involve assays for cell proliferation, apoptosis, and cell cycle analysis.[9]

-

Animal Behavioral Models: Rodent models of anxiety and neuropathic pain have been employed to assess the pharmacological effects of less toxic alkaloids.[11][12]

Toxicokinetic Studies

-

Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic and toxicokinetic studies.[13][14]

-

Methodology: A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous detection of 11 Gelsemium alkaloids in rat plasma after intravenous administration (0.1 mg/kg for each alkaloid).[13][14]

-

Sample Collection: Blood samples were collected at various time points (e.g., from 0.0833 to 24 hours) after administration to determine the pharmacokinetic parameters.[15]

-

Analytical Method:

-

Chromatographic Separation: A Waters UPLC BEH C18 column was used for separation.[13][14]

-

Mobile Phase: A gradient elution with methanol (B129727) and water (containing 0.1% formic acid) was employed.[13]

-

Detection: Positive electrospray ionization and multiple reaction monitoring were used for quantitative analysis.[13][14]

-

Validation: The method was validated for linearity, precision, accuracy, extraction efficiency, and matrix effects.[13][14] The calibration curves were linear in the range of 0.1–200 ng/mL with a correlation coefficient >0.995.[13][14]

-

Signaling Pathways and Mechanisms of Toxicity

The primary toxic effects of Gelsemium alkaloids are mediated through their interaction with the central nervous system, particularly by modulating inhibitory neurotransmission.

Inhibition of Glycine and GABA-A Receptors

The most well-characterized mechanism of Gelsemium alkaloid neurotoxicity is the antagonism of glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[8][16] This inhibition leads to a loss of inhibitory control in the central nervous system, resulting in symptoms like convulsions and respiratory failure.[8][10]

Caption: Mechanism of Gelsemium alkaloid-induced neurotoxicity via receptor antagonism.

Modulation of Other Signaling Pathways

Recent studies have implicated other signaling pathways in the diverse pharmacological and toxicological effects of Gelsemium alkaloids.

-

Akt/mTOR Pathway: The alkaloid sempervirine (B1196200) has been shown to mediate autophagy and apoptosis in glioma cells through the Akt/mTOR signaling pathway.[16]

-

ROS/NF-κB/NLRP3 Axis: Koumine has been found to suppress IL-1β secretion and inflammation by blocking the ROS/NF-κB/NLRP3 axis in macrophages.[16]

-

MAPK Signaling Pathway: Koumine can promote ROS production to suppress hepatocellular carcinoma cell proliferation via NF-κB and ERK/P38 MAPK signaling.[16]

-

Transglutaminase 2 (TG2) Inhibition: Gelsemine has been identified as an inhibitor of transglutaminase 2 (TG2), an enzyme involved in protein cross-linking. This action may contribute to its neuroprotective effects against β-amyloid toxicity.[16][17]

Caption: Diverse signaling pathways modulated by Gelsemium alkaloids.

Experimental Workflow for Toxicokinetics

The following diagram illustrates a typical experimental workflow for determining the toxicokinetics of Gelsemium alkaloids in a rat model.

Caption: Experimental workflow for Gelsemium alkaloid toxicokinetic studies.

Conclusion

The alkaloids from the Gelsemium genus represent a complex class of compounds with potent biological activities. Their significant toxicity, primarily driven by the antagonism of major inhibitory neurotransmitter receptors in the central nervous system, presents a major challenge for their therapeutic development. A thorough understanding of their dose-dependent toxicity, mechanisms of action, and pharmacokinetic profiles, as outlined in this guide, is essential for any research or drug development program involving these molecules. Further research into the structure-toxicity relationships and the development of safer analogues may unlock the therapeutic potential of this fascinating class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gelsemine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

The Pharmacology of 11-Hydroxyrankinidine: A Review of Currently Available Data

Despite significant interest in the diverse chemical scaffolds found in nature, a comprehensive pharmacological profile of 11-Hydroxyrankinidine remains largely uncharacterized in publicly available scientific literature. This technical overview synthesizes the currently accessible information for researchers, scientists, and drug development professionals, highlighting the existing knowledge gaps and potential avenues for future investigation.

Introduction

This compound is a naturally occurring alkaloid isolated from the plant Gelsemium elegans.[1] This plant is known to produce a wide array of structurally complex alkaloids with potent biological activities. As a member of this family, this compound has been identified and cataloged, but its pharmacological properties have not been extensively studied.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1] |

| Molecular Weight | 356.42 g/mol | [1] |

| CAS Number | 122590-03-8 | [1][2][3] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

Pharmacological Data: A Notable Absence

A thorough review of scientific databases and literature reveals a significant lack of specific pharmacological data for this compound. Key experimental data points required to build a pharmacological profile, such as:

-

Receptor Binding Affinities (Ki, IC₅₀): There is no published data detailing the binding of this compound to any specific biological target.

-

Functional Activity (EC₅₀, Emax): Information on the functional consequences of its binding to any potential target, such as agonist or antagonist activity, is not available.

-

Mechanism of Action: The signaling pathways modulated by this compound have not been elucidated.

-

In Vivo Studies: There are no reports of in vivo studies describing its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or its physiological effects in animal models.

While research has been conducted on derivatives of other similarly named but structurally distinct compounds, this information is not applicable to this compound itself. The current classification of this compound in commercial databases is often listed under "Others" for its research area, target, and pathway, underscoring the absence of specific pharmacological characterization.[1]

Future Directions

The structural complexity of this compound, coupled with the known biological activities of other alkaloids from Gelsemium elegans, suggests that it may possess interesting pharmacological properties. Future research efforts could be directed towards:

-

High-Throughput Screening: To identify potential biological targets.

-

Radioligand Binding Assays: To determine binding affinities for identified targets.

-

Functional Assays: To characterize the functional activity of the compound.

-

In Vitro and In Vivo ADME/Tox Studies: To assess its drug-like properties and safety profile.

Logical Workflow for Future Investigation

The following diagram outlines a logical workflow for the initial pharmacological characterization of this compound.

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 11-Hydroxyrankinidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type class, isolated from plants of the genus Gelsemium.[1][2][3] Alkaloids from Gelsemium species have attracted considerable attention due to their complex molecular architectures and significant biological activities, including analgesic, anti-inflammatory, anti-tumor, and anxiolytic properties.[1][3][4] This document provides detailed protocols for the proposed synthesis of this compound, the preparation of its derivatives, and methods for their biological evaluation. While a direct total synthesis of this compound has not been explicitly reported in the literature, the following protocols are based on established synthetic strategies for structurally related Gelsemium alkaloids, particularly those possessing the humantenine (B602792) core.[4][5]

Proposed Synthesis of this compound

The proposed synthetic route to this compound leverages key strategies employed in the synthesis of other complex indole alkaloids. The general approach involves the construction of the core polycyclic system followed by late-stage functional group manipulations to install the requisite hydroxyl group.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound suggests a convergent approach. The core structure can be assembled from simpler precursors, with the spiro-oxindole and the bridged ring system being key targets. Methodologies such as the Diels-Alder reaction for the construction of the carbocyclic framework and subsequent intramolecular cyclizations are common in the synthesis of related alkaloids like gelsemine.[6]

Diagram of the Proposed Synthetic Pathway

Caption: A high-level overview of the proposed synthetic strategy for this compound and its derivatives.

Experimental Protocol: Synthesis of a Key Humantenine-Type Intermediate

This protocol describes a plausible multi-step synthesis towards a key intermediate possessing the core structure of humantenine-type alkaloids.

Materials:

-

Appropriate protected indole and chiral auxiliary precursors

-

Dienophile

-

Lewis acid catalyst (e.g., Sc(OTf)₃)

-

Anhydrous solvents (DCM, THF, Toluene)

-

Reagents for functional group manipulation (e.g., oxidizing and reducing agents)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Diels-Alder Cycloaddition: A solution of the indole-derived diene and a suitable dienophile in anhydrous DCM is cooled to -78 °C under an argon atmosphere. A Lewis acid catalyst is added portion-wise, and the reaction is stirred for 24-48 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Intramolecular Heck Reaction: The purified product from the previous step is dissolved in anhydrous toluene. A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., P(o-tol)₃) are added, followed by a base (e.g., Ag₂CO₃). The mixture is heated to reflux for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the cyclized product.

-

Further Elaboration: The resulting intermediate can undergo a series of functional group interconversions, including reductions, oxidations, and protections/deprotections, to introduce the necessary functionalities for the final cyclization steps to form the complete humantenine skeleton. These steps are highly substrate-dependent and require careful optimization.

Synthesis of this compound Derivatives

The synthesis of derivatives can be achieved by modifying the 11-hydroxy group or other reactive handles on the this compound scaffold.

Experimental Protocol: O-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous DMF or Acetone

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of this compound in anhydrous DMF, a slight excess of a base (e.g., NaH, 1.2 eq.) is added at 0 °C under an argon atmosphere.

-

The mixture is stirred for 30 minutes, after which the desired alkyl halide (1.5 eq.) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to afford the O-alkylated derivative.

Biological Evaluation

While specific biological data for this compound is scarce, related humantenine-type alkaloids have shown cytotoxic activity against various cancer cell lines.[7] The following protocol outlines a general method for assessing the cytotoxic effects of synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Normal human cell line (for selectivity assessment)

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

Synthesized compounds (this compound and its derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the compounds, and the plates are incubated for 48-72 hours.

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Cytotoxicity of a Related Humantenine-Type Alkaloid

The following table presents representative cytotoxicity data for a nor-humantenine alkaloid, providing a reference for the potential activity of this compound and its derivatives.[7]

| Cell Line | IC₅₀ (µM)[7] |

| HL-60 (Leukemia) | 4.6 |

| SMMC-7721 (Liver) | 7.8 |

| A-549 (Lung) | 9.3 |

| MCF-7 (Breast) | 6.2 |

| SW480 (Colon) | 8.5 |

Diagram of the Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of synthesized this compound and its derivatives.

Signaling Pathway Involvement

The precise signaling pathways modulated by this compound are not well-defined in the current literature. However, many cytotoxic agents induce apoptosis through the intrinsic or extrinsic pathways. A plausible hypothesis is that this compound and its derivatives could induce apoptosis in cancer cells by modulating key signaling proteins such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9). Further research, such as Western blot analysis, would be necessary to elucidate the specific molecular targets and signaling cascades affected by these compounds.

Diagram of a Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound in cancer cells.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of this compound and its derivatives. While the synthesis is based on established methods for related alkaloids and requires further optimization, it offers a solid foundation for accessing these complex molecules. The biological evaluation protocols are standard methods that can be readily implemented to assess the therapeutic potential of the synthesized compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the future development of this compound-based therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. openscholar.uga.edu [openscholar.uga.edu]

- 5. Stereoselective Construction of the Key Skeleton of Oxindole Alkaloid Humantenine [cjcu.jlu.edu.cn]

- 6. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of 11-Hydroxyrankinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] These plants have a history of use in traditional medicine, but their potent toxicity necessitates careful study of their constituent alkaloids.[2] As research into the pharmacological and toxicological properties of Gelsemium alkaloids continues, robust and reliable analytical methods for their quantification in biological matrices are crucial. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established protocols for similar Gelsemium alkaloids and can be adapted for specific research needs.[2][3][4]

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the method of choice for the quantification of trace levels of analytes in complex biological matrices due to its high sensitivity, specificity, and throughput.[2][4] The method combines the superior separation capabilities of UPLC with the precise detection and quantification of tandem mass spectrometry.

Experimental Protocol: Quantification of this compound in Rat Plasma

This protocol is adapted from a validated method for the quantification of 11 other Gelsemium alkaloids in rat plasma and is intended to serve as a starting point for method development and validation for this compound.[2][4]

1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., Strychnine (purity >98%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

2. Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[2]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL Strychnine).[4]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

4. UPLC Conditions

-

Mobile Phase A: Water with 0.1% formic acid[2]

-

Mobile Phase B: Methanol with 0.1% formic acid[2]

-

Flow Rate: 0.4 mL/min[4]

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B (linear gradient)

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B (linear gradient)

-

3.1-4.0 min: 10% B (re-equilibration)

-

5. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-